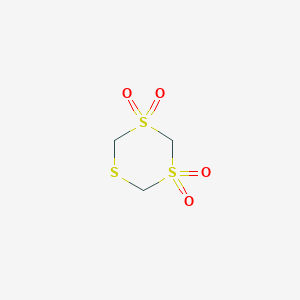
1,3,5-Trithiane 1,1,3,3-tetraoxide
Vue d'ensemble
Description
1,3,5-Trithiane 1,1,3,3-tetraoxide is a chemical compound with the molecular formula C3H6O4S3. It is a derivative of 1,3,5-trithiane, which is a cyclic trimer of thioformaldehyde. This compound is characterized by the presence of three sulfur atoms and four oxygen atoms, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
The synthesis of 1,3,5-trithiane 1,1,3,3-tetraoxide typically involves the oxidation of 1,3,5-trithiane. One common method includes the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,3,5-Trithiane 1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert it back to 1,3,5-trithiane.
Substitution: The compound can undergo nucleophilic substitution reactions where the oxygen atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3,5-Trithiane 1,1,3,3-tetraoxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals that target sulfur-related pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism of action of 1,3,5-trithiane 1,1,3,3-tetraoxide involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved often include oxidation-reduction cycles and nucleophilic attacks, which are facilitated by the compound’s unique electronic structure.
Comparaison Avec Des Composés Similaires
1,3,5-Trithiane 1,1,3,3-tetraoxide can be compared with other sulfur-containing cyclic compounds such as:
1,3,5-Trithiane: The parent compound, which lacks the additional oxygen atoms.
1,3,5-Trioxane: A similar compound where sulfur atoms are replaced by oxygen atoms.
1,2,4-Trithiane: Another sulfur-containing cyclic compound with a different arrangement of sulfur atoms. The uniqueness of this compound lies in its combination of sulfur and oxygen atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
1,3,5-trithiane 1,1,3,3-tetraoxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S3/c4-9(5)1-8-2-10(6,7)3-9/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXHNJSRXIYULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SCS(=O)(=O)CS1(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287342 | |
| Record name | 1,3,5-trithiane 1,1,3,3-tetraoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-31-6 | |
| Record name | MLS002667387 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-trithiane 1,1,3,3-tetraoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)


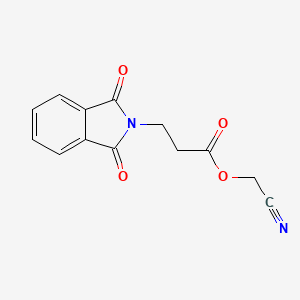
![1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene](/img/structure/B14722307.png)


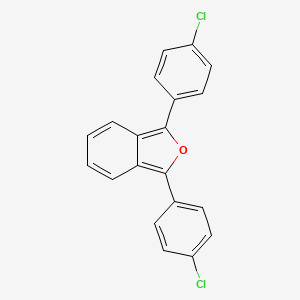
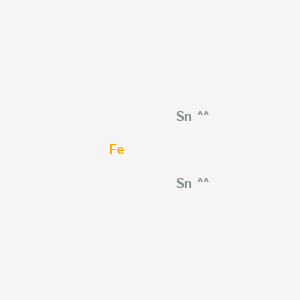
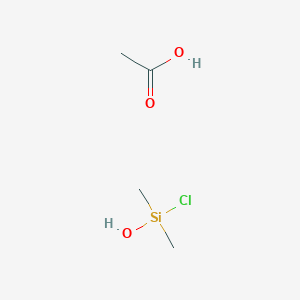
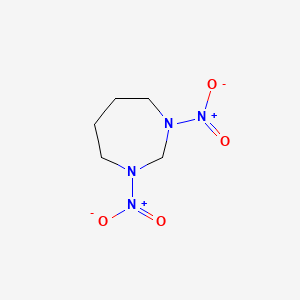

![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)

